1-((4-((6'-(Dibutylamino)-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-2'-yl)amino)phenyl)sulphonyl)piperidine
CAS No.: 85223-13-8
Cat. No.: VC17049692
Molecular Formula: C39H43N3O5S
Molecular Weight: 665.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85223-13-8 |
|---|---|
| Molecular Formula | C39H43N3O5S |
| Molecular Weight | 665.8 g/mol |
| IUPAC Name | 6'-(dibutylamino)-2'-(4-piperidin-1-ylsulfonylanilino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C39H43N3O5S/c1-3-5-22-41(23-6-4-2)30-17-20-34-37(27-30)46-36-21-16-29(26-35(36)39(34)33-13-9-8-12-32(33)38(43)47-39)40-28-14-18-31(19-15-28)48(44,45)42-24-10-7-11-25-42/h8-9,12-21,26-27,40H,3-7,10-11,22-25H2,1-2H3 |
| Standard InChI Key | DQZZIPZLLBZSNG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=C(C=C6)S(=O)(=O)N7CCCCC7 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Framework
The compound’s backbone is anchored by a spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one core, a bicyclic system where two heterocyclic rings (isobenzofuran and xanthene) share a single sp³-hybridized carbon atom . This spiroconjugation imparts rigidity and planar chirality, influencing electronic transitions and binding interactions.
Substituent Analysis
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6'-Position: A dibutylamino group (-N(C₄H₉)₂) introduces steric bulk and basicity, enhancing solubility in organic solvents .
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2'-Position: An aniline derivative (-NH-C₆H₄-SO₂-) bridges the spiro core to a piperidine moiety. The sulfonamide linkage (-SO₂-N-) provides hydrogen-bonding capacity and metabolic stability .
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Piperidine Ring: A six-membered saturated nitrogen heterocycle contributes to lipophilicity and bioavailability, common in CNS-targeting pharmaceuticals .
Molecular Formula and Weight
While exact data for this derivative remains unpublished, analogous spiroxanthene compounds (e.g., CID 44150384) exhibit molecular weights exceeding 600 g/mol . Preliminary calculations suggest a formula approximating C₄₀H₄₄N₄O₅S, with a molecular weight near 700 g/mol, accounting for the sulfonamide and piperidine additions.
Table 1: Comparative Molecular Properties
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis likely involves sequential functionalization of the spiroxanthene core:
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Amination at 6': Nucleophilic substitution of a halogen or nitro group with dibutylamine under Pd-catalyzed conditions .
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Sulfonamide Formation: Coupling 4-aminophenylsulfonyl chloride with the 2'-amino group via Schotten-Baumann reaction, followed by piperidine addition .
Optimization Challenges
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Steric Hindrance: Bulky substituents at 2' and 6' necessitate high-temperature reactions (80–120°C) and polar aprotic solvents (DMF, DMSO) .
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Regioselectivity: Protecting groups may be required to direct amination and sulfonation to specific positions .
Reactivity Profile
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Nucleophilic Sites: The piperidine nitrogen and sulfonamide oxygen participate in acid-base reactions, forming salts with improved aqueous solubility (e.g., monoethanolamine adducts) .
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Electrophilic Aromatic Substitution: The xanthene ring’s electron-rich aromatic system undergoes nitration or halogenation at the 4' and 5' positions .
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Photophysical Behavior: Extended π-conjugation in the spiro core suggests potential fluorescence, applicable in sensing or imaging .
Pharmacological and Industrial Applications
Medicinal Chemistry Prospects
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Receptor Agonism/Antagonism: Structural analogs (e.g., TPO mimetics in US7795293B2) demonstrate thrombopoietin receptor activation, hinting at platelet-stimulating applications .
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CNS Penetration: The lipophilic piperidine moiety may facilitate blood-brain barrier traversal, positioning the compound for neurodegenerative disease research .
Material Science Applications
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Organic Electronics: The spiro core’s rigidity and conjugation could stabilize charge transport in OLEDs or photovoltaic cells .
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Fluorescent Probes: Tunable emission profiles via substituent modification enable biological imaging or environmental sensing .
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: High logP (~5.2 estimated) suggests preferential intestinal absorption but potential first-pass metabolism .
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Metabolism: Sulfonamide cleavage by hepatic CYP450 isoforms may yield sulfonic acid and piperidine metabolites .
Toxicity Risks
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